Biotin-PEG2-C6-Azide

Descripción

Contextualization within Modern Bioconjugation Methodologies

Bioconjugation is the process of forming a stable covalent link between two molecules, at least one of which is a biomolecule. This field has become foundational to biomedical research and development. The chemical tools that enable these connections are known as linkers or crosslinkers. iris-biotech.de These linkers are designed to join two or more distinct chemical moieties, often possessing different reactive groups at either end. iris-biotech.de

Among the most valuable linkers in bioconjugation are those incorporating polyethylene glycol (PEG) chains. axispharm.combroadpharm.com PEGylation, the process of attaching PEG chains to molecules, is widely employed to enhance the properties of the resulting conjugate. creativepegworks.com Key advantages of using PEG linkers include:

Improved Solubility: PEG is highly soluble in aqueous solutions, which can help to solubilize hydrophobic molecules it is attached to. axispharm.comcreative-biolabs.com

Enhanced Stability: The PEG chain can protect the conjugated molecule from enzymatic degradation. broadpharm.comcreative-biolabs.com

Reduced Immunogenicity: PEGylation can mask molecules from the host's immune system, reducing unwanted immune responses. axispharm.combroadpharm.com

Increased Bioavailability: By improving stability and solubility, PEG linkers can lead to better distribution and a longer circulation time in biological systems. axispharm.com

Biotin-PEG2-C6-Azide is a prime example of a discrete PEG linker, meaning it has a specific, defined number of PEG units and a precise molecular weight. broadpharm.combroadpharm.com It is specifically designed for biotinylation, the process of attaching biotin to other molecules like proteins, peptides, or nucleic acids, leveraging the advantageous properties of its PEG component. lumiprobe.comaxispharm.com

Foundational Role of Bioorthogonal Chemistry in Research Innovations

Bioorthogonal chemistry, a term introduced by Carolyn R. Bertozzi in 2003, refers to chemical reactions that can occur within a living system without interfering with or being perturbed by native biochemical processes. wikipedia.orgpcbiochemres.com For a reaction to be considered bioorthogonal, it must meet several stringent criteria: wikipedia.orgacs.org

Selectivity: The reacting functional groups must be mutually reactive but inert to the vast array of functional groups found in biological systems.

Biocompatibility: The reagents and the resulting linkage must be non-toxic and not disrupt normal cellular functions.

Kinetics: The reaction must proceed at a reasonable rate at physiological temperatures, pH, and in aqueous environments, even at low concentrations.

Abiotic Nature: The reactive partners should ideally be functional groups not naturally present in biological systems to avoid side reactions. acs.org

The general strategy for bioorthogonal labeling involves two steps. First, a biomolecule of interest is modified to incorporate a "chemical reporter" group, such as an azide. Second, a probe molecule carrying the complementary reactive group is introduced, which then selectively reacts with the reporter. wikipedia.orgacs.org

The azide group (-N3) is a cornerstone of bioorthogonal chemistry. nih.gov Its utility stems from several key features: it is extremely small, metabolically stable, and virtually absent from most living organisms, preventing interference with native pathways. wikipedia.orgacs.org The azide acts as a soft electrophile, making it selectively reactive toward soft nucleophiles like phosphines or alkynes, rather than the hard nucleophiles common in biology. wikipedia.orgnih.gov This selective reactivity forms the basis of several powerful bioorthogonal ligation reactions, including:

| Bioorthogonal Reaction | Description |

| Staudinger Ligation | The first developed bioorthogonal reaction, it involves the reaction of an azide with a triarylphosphine to form a stable amide bond. wikipedia.orgpcbiochemres.comacs.org While highly selective, its reaction kinetics can be slow for some applications. acs.org |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | A flagship "click chemistry" reaction where an azide reacts with a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,2,3-triazole ring. acs.orgchempep.com It is highly efficient and specific but the cytotoxicity of the copper catalyst can limit its use in living cells. wikipedia.orgnih.gov |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Also known as copper-free click chemistry, this reaction uses a strained cyclooctyne (e.g., DBCO, BCN) that reacts spontaneously with an azide without the need for a toxic metal catalyst. wikipedia.orgchempep.com This makes it highly suitable for applications in live cells and whole organisms. wikipedia.orgchemondis.commedchemexpress.com |

Principles of Biotin-Streptavidin Affinity in Molecular Systems

The interaction between biotin (Vitamin B7) and the proteins avidin (from egg white) or streptavidin (from the bacterium Streptomyces avidinii) is one of the strongest non-covalent interactions known in nature. thermofisher.comencyclopedia.pubmdpi.com This powerful and highly specific binding is a cornerstone of numerous applications in biotechnology for detection, purification, and immobilization. thermofisher.comencyclopedia.pub

The strength of this interaction is quantified by its remarkably low dissociation constant (Kd), which is a measure of the affinity between a ligand and a protein. A lower Kd value signifies a stronger binding affinity. The biotin-streptavidin bond is exceptionally stable and resistant to extremes of pH, temperature, organic solvents, and other denaturing agents. thermofisher.commdpi.comexcedr.com

| Interacting Pair | Dissociation Constant (Kd) |

| Biotin-Streptavidin | ~10⁻¹⁴ M mdpi.com |

| Biotin-Avidin | ~10⁻¹⁵ M thermofisher.commdpi.com |

| Typical Antigen-Antibody | 10⁻⁸ to 10⁻¹² M excedr.com |

Structurally, streptavidin is a tetramer, meaning it is composed of four identical subunits. excedr.comaatbio.com Each subunit has a binding site for one molecule of biotin. thermofisher.comaatbio.com This multivalency is a key advantage, as it allows for the amplification of signals in detection assays, enhancing sensitivity for low-abundance targets. encyclopedia.pubaatbio.com Furthermore, biotin itself is a small molecule (244 Daltons), which means it can be chemically attached to large biomolecules like antibodies or enzymes, often without impeding their biological function. thermofisher.commdpi.comaatbio.com

Modular Design of this compound for Research Applications

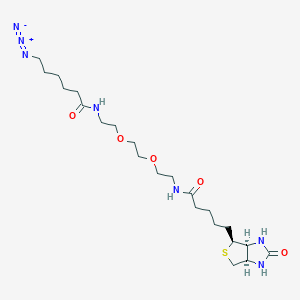

This compound is a heterobifunctional linker, meaning it possesses two different reactive functionalities connected by a spacer. chempep.com Its design is modular, with each component serving a distinct and crucial purpose for its application in bioconjugation. The molecule can be deconstructed into three functional parts: a recognition tag, a reactive handle, and a spacer arm.

This modular architecture allows for the facile construction of complex bioconjugates. chempep.com For instance, a researcher can first use bioorthogonal chemistry to attach this compound to an alkyne-modified protein of interest. The resulting biotinylated protein can then be easily purified from a complex mixture using streptavidin-coated beads or detected on a western blot using a streptavidin-enzyme conjugate. The compound is also used in the synthesis of PROTACs (PROteolysis TArgeting Chimeras), which are molecules designed to selectively degrade target proteins within cells. chemondis.combioscience.co.ukglpbio.com

| Module | Component | Function in Bioconjugation |

| Recognition Tag | Biotin | Provides a high-affinity handle for non-covalent binding to streptavidin or avidin, enabling purification, immobilization, and detection. lumiprobe.comthermofisher.com |

| Reactive Handle | Azide Group | Enables covalent attachment to a target molecule via highly selective and efficient bioorthogonal click chemistry reactions (CuAAC or SPAAC) with a complementary alkyne or cyclooctyne. lumiprobe.comchemondis.combroadpharm.com |

| Spacer Arm | PEG2-C6 | The hydrophilic diethylene glycol (PEG2) units enhance aqueous solubility. lumiprobe.comchempep.com The entire spacer physically separates the biotin and the target molecule, which minimizes steric hindrance, preserves the function of the conjugated molecule, and ensures the biotin remains accessible for binding to streptavidin. chempep.combroadpharm.comnih.gov |

Propiedades

IUPAC Name |

N-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethyl]-6-azidohexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H39N7O5S/c23-29-26-9-5-1-2-7-19(30)24-10-12-33-14-15-34-13-11-25-20(31)8-4-3-6-18-21-17(16-35-18)27-22(32)28-21/h17-18,21H,1-16H2,(H,24,30)(H,25,31)(H2,27,28,32)/t17-,18-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYAZUAAGKILBHO-WFXMLNOXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCNC(=O)CCCCCN=[N+]=[N-])NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCNC(=O)CCCCCN=[N+]=[N-])NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39N7O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Applications in Molecular Labeling and Probe Engineering

Protein Labeling Strategies

Biotin-PEG2-C6-Azide is extensively used to biotinylate proteins for various downstream applications, including Western blotting, ELISA, and affinity purification. alfa-chemistry.com The core strategy involves introducing an alkyne handle into the target protein, which can then be specifically "clicked" to the azide group of the linker.

Achieving site-specific labeling is crucial to preserve the function of a protein, as random labeling of amino acid residues like lysine can disrupt active sites or binding interfaces. nih.gov Bioorthogonal chemistry provides a powerful solution for this challenge. By incorporating unnatural amino acids containing alkyne groups into a protein's sequence during its expression, a unique chemical handle is created for reaction with this compound. ucla.edunih.gov

For instance, an alkyne-bearing amino acid can be introduced at a specific site in a recombinant protein. This alkyne-modified protein can then be selectively conjugated with this compound via a click reaction. ucla.edu Enzymes such as lipoic acid ligase (LplA) have been engineered to specifically attach an alkyl azide onto proteins containing a specific acceptor peptide, which could then be used in complementary click reactions. nih.gov This enzymatic and bioorthogonal combination allows for precise control over the location of the biotin tag, ensuring that the protein's biological activity is maintained. The subsequent binding to streptavidin-coated surfaces or beads can be used for immobilization or purification. nih.gov

Table 1: Click Chemistry Reactions for Protein Labeling

| Reaction Type | Components | Catalyst | Key Features |

|---|---|---|---|

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne + Azide (e.g., this compound) | Copper(I) | High efficiency and reaction speed. acs.org |

Understanding which proteins are actively being synthesized (the nascent proteome) in response to stimuli is a key goal in cell biology. nih.gov Techniques such as O-propargyl-puromycin (OPP)-mediated identification (OPP-ID) leverage this compound to achieve this. nih.govnih.gov In this method, OPP, an analog of puromycin containing an alkyne group, is introduced to cells. nih.gov OPP mimics a tRNA molecule and is incorporated into newly synthesized, elongating polypeptide chains, effectively terminating their translation and tagging them with an alkyne handle. nih.gov

Following cell lysis, the alkyne-tagged nascent proteins are covalently linked to this compound using a click reaction. nih.govnih.gov The newly biotinylated proteins can then be selectively captured using streptavidin-coated beads, separating them from the pre-existing proteome. nih.gov After enrichment, the proteins are identified and quantified using mass spectrometry, providing a snapshot of the cell's translational activity at a specific moment. nih.govnih.gov This approach has been used to identify mTOR-dependent gene networks and proteins involved in early erythroid progenitor expansion. nih.gov

Table 2: General Workflow for OPP-ID

| Step | Description | Purpose |

|---|---|---|

| 1. Labeling | Cells are incubated with O-propargyl-puromycin (OPP). | Incorporation of an alkyne tag into newly synthesized proteins. nih.gov |

| 2. Lysis | Cells are lysed to release cellular contents. | To make the tagged proteins accessible for chemical reaction. |

| 3. Click Reaction | The cell lysate is reacted with this compound. | Covalent attachment of a biotin tag to the alkyne-labeled proteins. nih.govnih.gov |

| 4. Affinity Purification | The mixture is incubated with streptavidin-coated beads. | Selective capture and enrichment of biotinylated nascent proteins. nih.gov |

Analyzing multiple proteins within a single sample (multiplexing) is essential for studying complex biological systems. nih.gov Biotin-based labeling strategies are integral to several multiplexed analysis methods. One such approach involves iterative cycles of labeling, imaging, and signal removal. In a developed method, cleavable biotin-conjugated antibodies are used to bind to specific protein targets. nih.gov A fluorescently labeled streptavidin is then used for detection and imaging. nih.gov After imaging, the fluorophore and biotin are chemically cleaved, allowing for a new round of labeling with a different antibody. nih.gov This iterative process enables the profiling of a large number of different proteins in individual cells. nih.gov While this specific method uses cleavable biotin, the fundamental principle relies on the strong biotin-streptavidin interaction, which can be established using reagents like this compound in systems where the target protein is first tagged with an alkyne.

Detection and Identification of Nascent Proteomes in Biological Studies

Nucleic Acid Functionalization Techniques

The functionalization of DNA and RNA is critical for a wide array of molecular biology techniques. This compound serves as a key reagent for attaching biotin to nucleic acids, enabling their use as probes for hybridization, affinity capture, and interaction studies. thermofisher.comgenelink.com

Biotinylated oligonucleotides are widely used as probes in techniques like Southern and Northern blotting, in situ hybridization, and electrophoretic mobility shift assays (EMSAs). seracare.comgenelink.com To prepare these probes using this compound, an oligonucleotide is first synthesized with an alkyne modification, typically at the 5' or 3' terminus. lumiprobe.com The alkyne-modified oligonucleotide is then reacted with this compound via a click reaction to yield the final biotinylated probe. lumiprobe.comlumiprobe.com

The resulting probe can be hybridized to a target nucleic acid sequence. nih.govnih.gov Detection is achieved by adding streptavidin conjugated to a reporter enzyme (like horseradish peroxidase or alkaline phosphatase) or a fluorescent dye. nih.govjenabioscience.com The PEG spacer in this compound is particularly advantageous as it physically separates the bulky streptavidin-reporter complex from the oligonucleotide, minimizing steric hindrance and allowing for more efficient hybridization and detection. genelink.com Studies have shown that probes with biotin labels near the ends of the hybridizing sequence are often more effective than those with internal labels. nih.govnih.gov

Longer DNA and RNA probes can be generated enzymatically. seracare.com For DNA probes, PCR can be performed using a mixture of nucleotides that includes an alkyne-modified deoxynucleoside triphosphate (e.g., alkyne-dUTP). thermofisher.com DNA polymerase incorporates this modified nucleotide into the newly synthesized DNA strand. seracare.comthermofisher.com The resulting alkyne-containing DNA construct is then purified and reacted with this compound to produce a densely biotinylated probe. thermofisher.com

A similar strategy applies to RNA probe synthesis. RNA polymerases such as T7, T3, or SP6 can incorporate alkyne-modified nucleoside triphosphates during in vitro transcription. seracare.comthermofisher.com The resulting alkyne-functionalized RNA can be "clicked" with this compound. These robustly labeled probes are stable and can be used to detect target sequences with high sensitivity. seracare.com A primary application for these constructs is in pull-down assays, where the biotinylated nucleic acid probe is immobilized on streptavidin beads to capture and identify specific DNA- or RNA-binding proteins from cell extracts. genelink.com

Advanced Research Platforms and Methodologies Utilizing this compound

The heterobifunctional molecule, this compound, has become an instrumental tool in sophisticated biochemical and pharmacological research. Its unique structure, which combines a high-affinity biotin tag, a flexible polyethylene glycol (PEG) spacer, a C6 alkyl chain, and a reactive azide group, enables its application in cutting-edge research platforms. This article explores its specific utility in the fields of targeted protein degradation and high-throughput screening.

Biomaterial and Surface Functionalization for Research Systems

Surface Immobilization Techniques for Biosensor Development

The precise anchoring of biorecognition elements onto a transducer surface is fundamental to the construction of reliable and sensitive biosensors. Biotin-PEG2-C6-Azide facilitates this process through a combination of robust covalent ligation and high-affinity biological recognition.

Fabrication of Aptasensors via Biotin-Streptavidin Interactions

Aptasensors are a class of biosensors that utilize aptamers (short, single-stranded DNA or RNA oligonucleotides) as their recognition element. The high specificity and affinity of aptamers make them excellent alternatives to antibodies. This compound serves as a key linker in a common strategy for immobilizing aptamers onto sensor surfaces.

The process typically involves a multi-step assembly. First, the sensor surface (e.g., gold) is coated with streptavidin. Separately, an aptamer designed to bind a specific target is synthesized with a terminal alkyne group. This alkyne-modified aptamer is then covalently conjugated to this compound through a CuAAC click reaction. The resulting biotinylated aptamer can then be easily and stably immobilized onto the streptavidin-coated surface through the strong biotin-streptavidin interaction. The PEG linker ensures the aptamer is held away from the surface, preserving its three-dimensional structure required for target binding and minimizing surface-induced denaturation.

| Component | Role in Aptasensor Assembly |

| Sensor Surface | Solid support for the assay (e.g., gold, silica). |

| Streptavidin | Protein layer that captures biotinylated molecules with high affinity. |

| Alkyne-Aptamer | The biorecognition element that specifically binds the target molecule. |

| This compound | The bifunctional linker connecting the aptamer to the surface via a two-step process. The azide end reacts with the aptamer's alkyne group, and the biotin end binds to the streptavidin layer. |

Construction of DNA Biosensors for Molecular Detection

Similar to aptasensors, DNA biosensors rely on the immobilization of single-stranded DNA (ssDNA) probes to detect complementary target sequences. This compound is instrumental in this process, enabling the ordered and stable attachment of DNA probes. lumiprobe.com

In a typical research application, a sensor substrate is first functionalized with streptavidin. Concurrently, a specific ssDNA probe is synthesized with a 5' or 3' terminal alkyne modification. This alkyne-terminated probe is reacted with this compound in a click chemistry reaction to yield a biotin-PEG-DNA conjugate. This conjugate is then introduced to the streptavidin-functionalized surface, resulting in its immobilization through the biotin-streptavidin linkage. This method ensures a uniform orientation of the DNA probes, which is crucial for efficient hybridization with target DNA in a sample.

Spatially Controlled Surface Modification through Microcontact Printing

Microcontact printing is a soft lithography technique used to create patterned molecular monolayers on a surface. This method can be adapted using this compound to generate spatially defined areas for biomolecule attachment.

In this approach, a polydimethylsiloxane (PDMS) stamp with a defined surface pattern is "inked" with an alkyne-terminated molecule (e.g., an alkyne-thiol for a gold surface). The stamp is then brought into contact with the substrate, transferring the alkyne pattern. The remaining unpatterned areas of the surface can be passivated with a different, inert self-assembled monolayer. The substrate, now featuring patterned alkyne regions, is subsequently exposed to a solution of this compound, which "clicks" exclusively onto the alkyne-patterned areas. The result is a surface with spatially defined regions of biotin, ready for the patterned immobilization of streptavidin-conjugated proteins, enzymes, or other molecules.

Nanomaterial Functionalization in Biomedical Research

The surface properties of nanomaterials dictate their interaction with biological systems. This compound is widely used to modify the surface of various nanoparticles, imparting specific functionalities for targeted research applications. alfa-chemistry.com

Surface Modification of Gold Nanoparticles for Research Constructs

Gold nanoparticles (AuNPs) are extensively used in biomedical research due to their unique optical and electronic properties. Functionalizing AuNPs with biotin allows them to be used in targeted delivery, bio-imaging, and diagnostic assays.

A common strategy to functionalize AuNPs with this compound involves two key steps. First, the AuNP surface is modified with a ligand containing a thiol group for stable anchoring to the gold and a terminal alkyne group. These alkyne-functionalized AuNPs are then reacted with this compound via CuAAC. This reaction covalently attaches the biotin-PEG linker to the nanoparticle surface. The resulting biotinylated AuNPs can be used in research to bind to streptavidin-linked targets or to be assembled into larger constructs on a streptavidin-coated platform. alfa-chemistry.com

Table of Research Findings: Functionalization of Gold Nanoparticles

| Research Goal | Functionalization Strategy | Role of this compound | Outcome |

|---|---|---|---|

| Targeted Imaging | AuNPs coated with alkyne-terminated ligands. | Covalent attachment to the alkyne-AuNPs via click chemistry. | Biotinylated AuNPs capable of binding to streptavidin-conjugated fluorophores or antibodies for targeted cell imaging. |

| Biosensor Signal Amplification | Gold nanorods functionalized with alkyne groups. ulisboa.pt | Links biotin to the nanorod surface. | Allows attachment of streptavidin-enzyme conjugates, which generate an amplified signal upon substrate addition. |

Functionalization of Polymeric Nanoparticles and Liposomes for Controlled Release Studies

Polymeric nanoparticles and liposomes are leading platforms for drug delivery research. Modifying their surfaces with biotin is a key strategy for achieving targeted delivery to specific cells or tissues.

For these nanoparticles, the functionalization process begins by incorporating lipids or polymers that have been pre-functionalized with alkyne groups during the nanoparticle formulation. For example, a lipid with an alkyne headgroup can be included in a liposome preparation. These alkyne-bearing nanoparticles or liposomes are then incubated with this compound and a copper catalyst to initiate the click reaction. alfa-chemistry.com This process effectively coats the nanoparticle surface with biotin molecules, presented at the end of the flexible PEG spacer. In controlled release studies, these biotinylated carriers can be targeted to cells that have been surface-engineered with streptavidin or that express biotin receptors, allowing researchers to investigate site-specific drug release and uptake mechanisms. alfa-chemistry.com

Application in Magnetic Bead-based Separation and Enrichment Methodologies

Magnetic beads are superparamagnetic micro- or nanoparticles that can be manipulated using a magnetic field. biocat.com When coated with a specific ligand, they become powerful tools for isolating and enriching target molecules or cells from complex mixtures. biocat.com this compound is instrumental in preparing these beads for such applications.

The process typically involves functionalizing the surface of magnetic beads with alkyne groups. These alkyne-modified beads can then be reacted with this compound via a click chemistry reaction. The result is a magnetic bead densely coated with biotin molecules. biocat.com These biotinylated magnetic beads can then be used to capture any molecule or cell that has been labeled with avidin or streptavidin. biocat.com

Key Research Findings in Magnetic Bead-based Separation:

| Application | Target Molecule/Cell | Key Finding |

| Protein Purification | Avidin-labeled proteins | High binding capacity and efficient purification from complex samples. biocat.com |

| Nucleic Acid Isolation | Avidin-labeled DNA/RNA | Enables rapid and efficient isolation for downstream applications like PCR. biocat.comthieme.de |

| Cell Sorting | Avidin-labeled cells | Allows for the specific capture and separation of target cells from a heterogeneous population. alfa-chemistry.com |

This methodology offers several advantages over traditional separation techniques like centrifugation or column chromatography, including faster and easier separation, high scalability, and the potential for automation. thermofisher.com

Hydrogel and Polymer Matrix Modification for Advanced Biological Scaffolds

Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb large amounts of water, creating a soft, hydrated environment that mimics the extracellular matrix of living tissues. bocsci.com This property makes them ideal for use as scaffolds in tissue engineering and regenerative medicine. The modification of these hydrogels with bioactive molecules is crucial for promoting cell adhesion, proliferation, and differentiation.

This compound provides a versatile method for modifying hydrogels and other polymer matrices. By incorporating alkyne-functionalized monomers into the polymer structure during hydrogel synthesis, a scaffold with reactive sites for click chemistry is created. Subsequent reaction with this compound results in a biotinylated hydrogel.

This biotinylated scaffold can then be further functionalized by introducing streptavidin, which can then bind to any biotinylated growth factor, peptide, or other signaling molecule. This modular approach allows for the precise control over the type and density of bioactive signals presented to cells cultured within the scaffold. alfa-chemistry.com

Detailed Research Findings on Hydrogel Modification:

| Hydrogel/Polymer Matrix | Modification Strategy | Application | Outcome |

| PEG-based hydrogel | Co-polymerization with alkyne-containing monomer followed by click reaction with this compound | 3D cell culture | Enhanced cell adhesion and viability due to the controlled presentation of biotinylated adhesion peptides. bocsci.com |

| PLGA nanoparticles | Surface functionalization with this compound | Targeted drug delivery | Biotin serves as a targeting ligand to cells overexpressing biotin receptors. alfa-chemistry.com |

The use of this compound in this context allows for the creation of "intelligent" hydrogels that can be tailored to specific cell types and desired tissue regeneration outcomes. bocsci.com The ability to precisely control the biochemical environment of the scaffold is a significant advancement in the field of tissue engineering.

Methodological and Chemical Considerations in Biotin-peg2-c6-azide Applications

Influence of PEG Spacer Length and Flexibility on Bioconjugation Efficiency

The length and flexibility of the spacer arm in a biotinylation reagent are crucial factors that can significantly impact the efficiency of bioconjugation and subsequent detection. thermofisher.com In Biotin-PEG2-C6-Azide, the spacer is a composite of a diethene glycol (PEG2) unit and a C6 alkyl chain.

The length of the PEG spacer can be optimized for specific applications. While longer PEG chains (e.g., 12-24 units) offer greater flexibility and can further reduce steric hindrance, shorter chains like the PEG2 in this compound are suitable when the biotin needs to be positioned closer to the target molecule. axispharm.com Theoretical studies have suggested that for applications where avidin or streptavidin acts as a linker between two biotinylated molecules, shorter spacers are preferable to ensure all bound proteins are available for further binding. nih.gov

Management of Steric Hindrance in Affinity Binding and Ligand Presentation

A primary advantage of incorporating a spacer arm in biotinylation reagents is the mitigation of steric hindrance. precisepeg.com When biotin is attached directly to a large biomolecule, the bulky nature of the molecule can physically block the biotin from binding to the deep biotin-binding pocket of avidin or streptavidin. thermofisher.com The spacer arm in this compound extends the biotin moiety away from the surface of the conjugated molecule, thereby improving its accessibility. thermofisher.com

The extended and flexible nature of the PEG spacer is particularly effective at minimizing steric hindrance. precisepeg.com This leads to more efficient binding of avidin or streptavidin, which can translate to enhanced detection sensitivity in assays like Western blotting and ELISA. thermofisher.comsigmaaldrich.com In essence, the spacer allows for better presentation of the biotin ligand to its binding partner.

Research has shown that the amount of specifically adsorbed streptavidin can be influenced by the spacer thickness. researchgate.net While longer spacers generally improve accessibility, there can be an optimal length beyond which binding may decrease. Therefore, the specific length of the PEG2-C6 spacer in this compound represents a balance intended to provide sufficient distance to overcome steric hindrance without being excessively long.

Strategies for Enhancing Aqueous Solubility and Biocompatibility of Conjugates

The process of PEGylation, or the covalent attachment of PEG chains to molecules, is a well-established strategy for improving the physicochemical properties of biomolecules. wikipedia.orgnih.gov this compound leverages the benefits of its PEG component to enhance the aqueous solubility and biocompatibility of the molecules it is conjugated to.

The hydrophilic nature of the PEG2 spacer increases the water solubility of both the reagent itself and the resulting bioconjugate. thermofisher.cominterchim.com This is a significant advantage, as it can prevent the aggregation of labeled proteins and facilitate their handling in aqueous buffers. thermofisher.comthermofisher.com Improved solubility is also crucial for in vivo applications, where it can affect the pharmacokinetics and bioavailability of a drug or imaging agent. researchgate.netnih.gov

PEG is also known for its biocompatibility and non-immunogenic properties. wikipedia.orgnih.gov By incorporating a PEG spacer, the resulting bioconjugate is less likely to elicit an immune response. The PEG chain can also "mask" the conjugated molecule from the host's immune system and reduce proteolytic degradation, thereby increasing its stability and circulation time in the body. wikipedia.orgnih.gov

Optimization of Reaction Conditions for Conjugation Fidelity and Yield in Research

This compound is designed for use in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. confluore.com This reaction forms a stable triazole linkage between the azide group on the biotin reagent and an alkyne-functionalized molecule. plos.org To achieve high conjugation fidelity and yield, it is essential to optimize the reaction conditions.

Key parameters for optimizing CuAAC reactions include the concentrations of the copper(I) catalyst, a reducing agent to maintain copper in its active Cu(I) state, and a chelating ligand to stabilize the copper catalyst and prevent protein damage. nih.govjenabioscience.com

Typical Optimized CuAAC Conditions:

| Component | Recommended Concentration/Ratio | Purpose |

|---|---|---|

| Copper(I) Source | 50-100 µM CuSO₄ | Provides the catalytic metal center. jenabioscience.com |

| Reducing Agent | Sodium Ascorbate (often in excess) | Reduces Cu(II) to the active Cu(I) state. nih.gov |

| Chelating Ligand | THPTA (at least 5 equivalents relative to Cu) | Stabilizes the Cu(I) catalyst and prevents side reactions. nih.gov |

| Buffer | Phosphate, Carbonate, or HEPES (pH 6.5-8.0) | Maintains a suitable reaction environment. Tris buffer should be avoided. nih.gov |

| Solvent | Aqueous buffers, often with co-solvents like DMSO | The addition of DMSO can improve the solubility of reactants and increase reaction yields. acs.org |

This table provides a general guideline for optimizing CuAAC reactions. Specific conditions may need to be adjusted based on the reactants and desired outcome.

For instance, one study found that for the conjugation of a GLP-1 analog, a 1:2 azide-alkyne molar ratio with a 4:1 sodium ascorbate to copper sulfate ratio in 65% v/v DMSO-water at room temperature, without a stabilizing ligand, yielded the best results. acs.org The choice of solvent can also be critical; increasing the DMSO concentration up to a certain point (e.g., 65%) has been shown to improve yields in some cases. acs.org

It is also important to consider the potential for the copper catalyst to cause oxidative damage to sensitive biomolecules. acs.org Using the minimum effective concentration of copper and a suitable stabilizing ligand can help mitigate this issue. plos.orgnih.gov In some cases, catalyst-free strain-promoted azide-alkyne cycloaddition (SPAAC) using a cyclooctyne-containing reagent may be a viable alternative. medchemexpress.com

Emerging Research Frontiers and Future Prospects

Integration with Novel Bioorthogonal Reaction Chemistries

While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) remains a foundational "click chemistry" reaction, the azide group of Biotin-PEG2-C6-Azide is compatible with a growing portfolio of bioorthogonal reactions. mdpi.comacs.org This flexibility is crucial for moving beyond traditional labeling and into more complex experimental designs.

A primary area of development is the expanded use of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) . This reaction eliminates the need for a cytotoxic copper catalyst, making it more suitable for studies in living cells and organisms. acs.orgacs.org this compound can be readily reacted with molecules containing strained alkyne groups like dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), enabling efficient, catalyst-free conjugation. chemondis.combioscience.co.ukbroadpharm.com This is particularly advantageous in scenarios where copper ions could interfere with biological processes or where the removal of the catalyst is challenging. researchgate.net

Future research will likely see the integration of biotin-azide probes with other emerging bioorthogonal chemistries, such as:

Tetrazine Ligations: The reaction between tetrazines and strained alkenes/alkynes offers exceptionally fast kinetics, allowing for rapid labeling at low concentrations.

Photo-induced Cycloadditions: Light-activated "photoclick" reactions provide spatiotemporal control over the labeling process, enabling researchers to initiate conjugation at specific times and locations within a biological system. researchgate.net

This expansion of the bioorthogonal toolkit allows for multiplexed labeling experiments, where different tags can be installed on various biomolecules simultaneously using orthogonal reaction pairs.

| Reaction | Reactant Partner | Key Advantage | Consideration |

|---|---|---|---|

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne | High efficiency and reliability. genelink.com | Requires copper(I) catalyst, which can be cytotoxic. acs.org |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Alkyne (e.g., DBCO, BCN) | Catalyst-free, ideal for live-cell applications. broadpharm.com | Strained alkynes can sometimes exhibit off-target reactivity. mdpi.com |

| Tetrazine Ligation | Trans-cyclooctene (TCO) | Extremely fast reaction kinetics. confluore.com | Tetrazine probes can have limited stability. |

| Photo-induced Cycloaddition | Alkene/Alkyne | Spatiotemporal control using light. researchgate.net | Requires a light source and photosensitive reagents. |

Development of Advanced Multi-Modal Research Probes and Tools

The modular nature of this compound, enabled by its azide handle, is perfect for constructing multi-modal probes. These are sophisticated tools that combine multiple functionalities into a single molecule, allowing for several analytical techniques to be applied simultaneously.

For example, a fluorescent dye containing an alkyne group can be "clicked" onto this compound. genelink.com The resulting probe is both fluorescent and biotinylated. This allows for:

Fluorescent imaging: The location and dynamics of the target biomolecule can be visualized within a cell or tissue using microscopy.

Affinity purification: The same biomolecule can then be isolated from the complex cellular mixture using streptavidin-coated beads, which bind tightly to the biotin tag. lumiprobe.com

This dual-functionality is invaluable for correlating visual data with biochemical data. Future prospects involve creating even more complex probes by incorporating additional functionalities, such as:

Radiolabels: For applications in positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging, a chelator for a radionuclide can be attached. acs.orgacs.org

Mass Spectrometry Tags: Isotopically labeled tags can be incorporated to facilitate quantitative proteomics and metabolomics studies.

Therapeutic Payloads: In the context of developing targeted therapies, the azide can serve as an attachment point for a drug molecule, with the biotin used for targeting or analytical purposes.

Expansion into Complex in vitro and Organoid Research Models

Research is increasingly moving from traditional two-dimensional (2D) cell cultures to more physiologically relevant three-dimensional (3D) models like spheroids and organoids. These complex systems better mimic the intricate cellular environments found in living tissues. This compound is well-suited for these advanced models due to the properties of its PEG linker. The hydrophilicity and flexibility of the PEG chain enhance the solubility and bioavailability of the probe, allowing it to penetrate the denser, multi-layered structures of 3D cultures more effectively than probes without a PEG spacer. alfa-chemistry.com

The use of this reagent in organoid research allows for the labeling and tracking of specific cell populations or the identification of proteins within these intricate structures. For instance, researchers can metabolically label nascently synthesized proteins or glycans in an organoid with an alkyne-modified precursor and then use this compound to tag these molecules for subsequent analysis. This provides insights into cellular processes like differentiation, proliferation, and response to stimuli in a more tissue-like context.

Potential Contributions to Advanced High-Content Screening Technologies

High-content screening (HCS) and high-content imaging (HCI) are powerful platforms that use automated microscopy and image analysis to extract quantitative data from cells. This compound can play a significant role in these technologies. Its ability to be incorporated into multi-modal probes (as described in 7.2) is a major asset.

In an HCS workflow, cells can be treated with various compounds and then probed for specific molecular events. A fluorescently-tagged this compound conjugate could be used to label a target of interest. The automated imaging system would capture the fluorescence, providing data on the target's expression level and subcellular localization across thousands of different conditions. Subsequently, the biotin tag can be used for downstream validation, allowing researchers to pull down the targets from promising hits to confirm their identity and interaction partners via mass spectrometry. This integration of imaging and proteomics streamlines the drug discovery and target validation process.

Computational Modeling and Prediction of Conjugate Behavior in Research Systems

As the complexity of bioconjugates increases, so does the need to predict their behavior in biological systems. Computational modeling, including molecular dynamics (MD) simulations, is becoming an essential tool in this area. These models can be used to predict how the this compound linker and its subsequent conjugates will behave.

Key parameters that can be modeled include:

Linker Flexibility and Conformation: Predicting the spatial relationship between the biotin tag and the attached biomolecule, which can influence binding to streptavidin.

Solubility and Aggregation: Assessing how the entire conjugate will behave in aqueous biological buffers.

Binding Affinity: Simulating the interaction between the biotin moiety and the binding pocket of streptavidin to ensure the linker does not cause steric hindrance. acs.org

Interaction with Target Molecules: Modeling how the final probe interacts with its intended biological target to optimize probe design for better efficacy and specificity.

By simulating these properties, researchers can rationally design more effective probes, reducing the need for extensive empirical screening and accelerating the development of new research tools.

Q & A

Basic Research Questions

Q. What are the structural and functional roles of Biotin-PEG2-C6-Azide’s constituent components in bioconjugation experiments?

- Answer :

- Biotin : Enables high-affinity binding to streptavidin/avidin, facilitating detection or immobilization in assays like ELISA or pull-down experiments .

- PEG2 : Enhances solubility and reduces steric hindrance between the biotin tag and target molecules .

- C6 spacer : Provides flexibility, optimizing spatial orientation for efficient binding .

- Azide : Enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted click chemistry for site-specific conjugation to alkyne-functionalized molecules .

- Methodology : Validate component roles via comparative assays (e.g., using azide-free analogs to confirm click chemistry specificity).

Q. How can researchers optimize this compound conjugation to proteins or nanoparticles without compromising stability?

- Answer :

- Reaction conditions : Use pH 7–8 buffers (e.g., PBS) to prevent azide degradation. Avoid reducing agents (e.g., DTT) that may disrupt disulfide bonds in proteins .

- Molar ratios : Start with a 5:1 molar excess of this compound to target molecules to ensure complete conjugation .

- Validation : Confirm conjugation efficiency via MALDI-TOF (for proteins) or dynamic light scattering (for nanoparticles) .

Q. What are the best practices for storing this compound to maintain its reactivity?

- Answer :

- Storage : Lyophilized powder should be stored at –20°C in anhydrous conditions. Reconstituted solutions (in DMSO or water) must be aliquoted to avoid freeze-thaw cycles .

- Stability : Monitor azide integrity using IR spectroscopy (peak at ~2100 cm⁻¹ for N₃ stretch) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biotin-avidin binding efficiencies when using this compound in complex matrices (e.g., serum)?

- Answer :

- Interference analysis : Test for endogenous biotin in serum using blocking agents like free streptavidin or biotin competitors .

- Quantitative validation : Compare data from surface plasmon resonance (SPR) and fluorescence anisotropy to distinguish specific vs. non-specific binding .

- Table : Comparison of Binding Efficiency in Different Matrices

Q. What experimental design considerations are critical for using this compound in click chemistry-based drug delivery systems?

- Answer :

- Orthogonal validation : Use dual-labeling strategies (e.g., fluorescent tags + biotin) to track both conjugation and delivery efficiency .

- In vivo challenges : Pre-treat animal models with avidin-blocking agents to reduce off-target binding .

- Data contradiction example : If in vitro drug release rates (e.g., 80% in 24 hrs) conflict with in vivo data (40%), analyze tissue-specific enzyme activity (e.g., esterases) .

Q. How can non-specific background signals be minimized in this compound-based biosensors?

- Answer :

- Surface blocking : Use 1% BSA or 0.1% Tween-20 to passivate sensor surfaces .

- Control experiments : Include azide-free analogs to quantify non-specific click chemistry signals .

- Optimization table : Impact of Blocking Agents on Signal-to-Noise Ratio

| Blocking Agent | Signal (RFU) | Background (RFU) | S/N Ratio |

|---|---|---|---|

| BSA | 8500 ± 300 | 200 ± 50 | 42.5 |

| Casein | 8200 ± 250 | 150 ± 30 | 54.7 |

| Recommendation : Casein provides superior blocking for low-abundance targets . |

Methodological Guidance

Q. What documentation standards should be followed when publishing studies involving this compound?

- Answer :

- Materials & Methods : Specify batch numbers, purity (≥95% by HPLC), and storage conditions per IUPAC guidelines .

- Reproducibility : Include detailed reaction schematics and raw data for conjugation efficiency in supplementary files .

- Ethical compliance : Disclose conflicts of interest if commercial biotin/avidin kits are used .

Q. How should researchers design controls to validate this compound’s specificity in multiplexed assays?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.